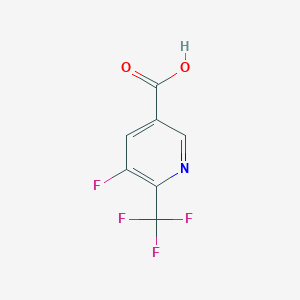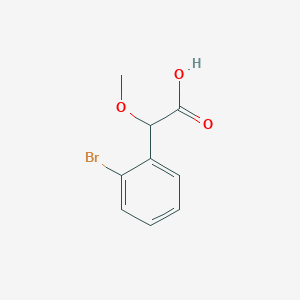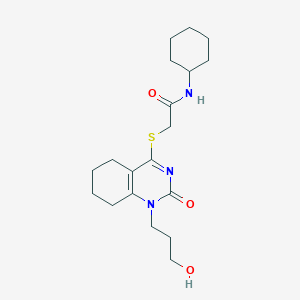
5-Fluoro-6-(trifluoromethyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(trifluoromethyl)nicotinic acid typically involves the introduction of fluorine and trifluoromethyl groups into the nicotinic acid structure. One common method includes the use of 2,6-dichloro-4-trifluoromethyl nicotinic acid as a starting material. The reaction involves the following steps :
- Dissolve 5 g (0.0192 mol) of 2,6-dichloro-4-trifluoromethyl nicotinic acid in 20 mL of ethanol.
- Add 0.3 g of 10% palladium on carbon (Pd/C) and 5.25 g (0.0389 mol) of sodium acetate trihydrate.
- Stir the mixture under a nitrogen atmosphere and then replace it with hydrogen gas.
- Continue stirring at room temperature for 8 hours until hydrogen absorption ceases.
- Filter to recover the palladium catalyst and wash the filter cake with ethanol.
- Evaporate the solvent and dissolve the resulting solid in water.
- Adjust the pH to 2-3 using hydrochloric acid and extract with ethyl acetate.
- Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and evaporate to obtain the product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
5-Fluoro-6-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
5-Fluoro-6-(trifluoromethyl)nicotinic acid has several scientific research applications, including:
Biology: The compound’s unique structure allows it to interact with biological systems, making it useful in biochemical studies and drug discovery.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in treating various diseases.
Industry: It is employed in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
作用機序
The mechanism of action of 5-Fluoro-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, depending on the target and context.
類似化合物との比較
Similar Compounds
6-(Trifluoromethyl)nicotinic acid: Similar in structure but lacks the fluorine atom at the 5-position.
4-(Trifluoromethyl)nicotinic acid: Another derivative with the trifluoromethyl group at a different position.
Uniqueness
5-Fluoro-6-(trifluoromethyl)nicotinic acid is unique due to the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications, offering advantages in terms of reactivity, stability, and potential therapeutic effects.
特性
IUPAC Name |
5-fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-4-1-3(6(13)14)2-12-5(4)7(9,10)11/h1-2H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYDKBRRNOWOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chloro-2-methyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide](/img/structure/B2947236.png)




![N-(4-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2947248.png)
![2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2947249.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride](/img/structure/B2947251.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2947253.png)
![ethyl 4-(2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2947254.png)



![3-methoxy-2-methyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2H-indazole-6-carboxamide](/img/structure/B2947259.png)
